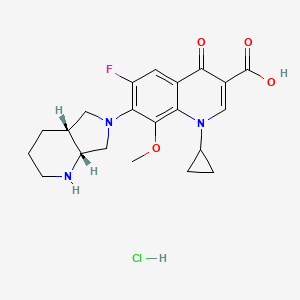

ent-Moxifloxacin Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Moxifloxacin Hydrochloride is an antibacterial prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of certain bacterial infections . It is used to treat bacterial infections in many different parts of the body and also used to treat and prevent plague (including pneumonic and septicemic plague) . Moxifloxacin belongs to the class of medicines known as quinolone antibiotics .

Synthesis Analysis

The synthesis of Moxifloxacin Hydrochloride involves the chelation of moxifloxacin with metal ions including Ca(II), Mg(II), Zn(II), and Fe(III). The structures of the complexes were elucidated based on elemental analyses, electronic, IR, Raman, and 1H NMR spectra . A new polymorph of moxifloxacin hydrochloride is described, together with a method for making the polymorph .Molecular Structure Analysis

Moxifloxacin Hydrochloride forms complexes with metal ions including Ca(II), Mg(II), Zn(II), and Fe(III). The data revealed that chelation of moxifloxacin could follow mono and bidentate pathways . Ca(II), Zn(II) and Fe(III) ions coordinated via N atoms of the piperidyl ring but Mg(II) coordinated via oxygen atoms of the carbonyl (quinolone) and carboxylic groups .Chemical Reactions Analysis

Moxifloxacin Hydrochloride has been used in various chemical reactions. For instance, it has been used in the simultaneous determination of Moxifloxacin Hydrochloride and Difluprednate in ophthalmic dosage form . Also, it has been used in the development of a new probe based on the complex of 1,2 dihydro-2-oxoquinoloine-4-carboxylic acid (DOCA) as a ligand with Europium (III) ion .Physical and Chemical Properties Analysis

Moxifloxacin Hydrochloride has a molecular weight of 437.89 and is soluble in DMSO . It is available in tablet form and as a 0.5% ophthalmic solution .作用機序

Moxifloxacin Hydrochloride works by inhibiting type II DNA topoisomerases, which are essential for the synthesis of bacterial messenger RNA and DNA replication . It is bactericidal and its mode of action depends on blocking of bacterial DNA replication by binding itself to an enzyme called DNA gyrase .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O4.ClH/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H/t11-,16+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDIIJJHBXUESQI-VAGBGMFXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=CC(=C1N3C[C@H]4CCCN[C@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClFN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2H-Pyran-2-ol,tetrahydro-3,5-dimethyl-6-(1-methylethyl)-,[2R-(2alpha,3bta,5alpha,6alpha)]-(9CI)](/img/no-structure.png)

![2-Ethoxy-4,6,6-trimethyloctahydro-1-benzo[b]furan](/img/structure/B589371.png)